Difelikefalin
Vue d'ensemble
Description
Difélikefalin, commercialisé sous le nom de Korsuva, est un peptide synthétique qui agit comme un agoniste hautement sélectif du récepteur opioïde kappa. Il est principalement utilisé pour le traitement du prurit (démangeaisons) modéré à sévère associé à une maladie rénale chronique chez les patients en hémodialyse . Ce composé a été développé par Cara Therapeutics et a reçu l'approbation de la FDA en août 2021 .
Applications De Recherche Scientifique
Difelikefalin has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to treat pruritus associated with chronic kidney disease in patients undergoing hemodialysis . Clinical studies have also evaluated its efficacy in treating pruritus associated with atopic dermatitis, notalgia paraesthetica, and primary biliary cholangitis . Additionally, this compound’s selective activation of kappa opioid receptors makes it a valuable tool for studying the role of these receptors in pain and itch pathways .
Mécanisme D'action
Target of Action
Difelikefalin is a synthetic peptide agonist that primarily targets the kappa opioid receptors (KORs) . KORs were first associated with itching in 1984 . They are one of the three main types of opioid receptors, namely mu, delta, and kappa, with mu being the target of most clinically used opioid analgesics .
Mode of Action
This compound selectively activates KORs . It acts as an analgesic by activating KORs on peripheral nerve terminals and KORs expressed by certain immune system cells . Activation of KORs on peripheral nerve terminals results in the inhibition of ion channels responsible for afferent nerve activity, causing reduced transmission of pain signals . Activation of KORs expressed by immune system cells results in reduced release of proinflammatory, nerve-sensitizing mediators .
Biochemical Pathways
The activation of KORs by this compound leads to the inhibition of the itching sensation at the spinal cord level . This mechanism is based on the work of dynorphins, which are endogenous agonists of KORs
Pharmacokinetics
This compound’s pharmacokinetics is proportional to the dose and the range over a single dose between 1 and 3 mcg/kg . The median time to maximum concentration was similar for hemodialysis and healthy subjects, occurring at 5 min post-dose . The mean area under the concentration–time curve (AUC) was approximately 11-fold higher in hemodialysis versus healthy subjects; mean plasma half-life was 38.0 h and 2.6 h, respectively . In healthy subjects, 80.5% of the dose was recovered in urine, and 11.3% was recovered in feces . In subjects on hemodialysis, 58.8% of the dose was recovered in feces, and 19.5% was recovered in dialysate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pruritus or itching sensation. This is achieved through the activation of KORs, which leads to the inhibition of ion channels responsible for afferent nerve activity, thereby reducing the transmission of pain signals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of end-stage renal disease (ESRD) on hemodialysis in patients can affect the pharmacokinetics of this compound . In subjects on hemodialysis, this compound total exposure was higher and plasma half-life was longer compared with subjects with intact renal function . .
Analyse Biochimique
Biochemical Properties
Difelikefalin interacts with kappa opioid receptors (KORs), which are known to be involved with the itching sensation . Endogenous KOR agonists, called dynorphins, have a neuroinhibitory effect on the itching sensation at the spinal cord level . This compound, by binding to these receptors, activates them, reducing inflammation that could lead to itchiness and decreasing the signals that lead to the feeling of itchiness itself .
Cellular Effects
This compound acts as an analgesic by activating KORs on peripheral nerve terminals and KORs expressed by certain immune system cells . Activation of KORs on peripheral nerve terminals results in the inhibition of ion channels responsible for afferent nerve activity, causing reduced transmission of pain signals . Meanwhile, activation of KORs expressed by immune system cells results in reduced release of proinflammatory, nerve-sensitizing mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a peripherally-restricted, highly selective agonist of the κ-opioid receptor (KOR) . By activating KORs on peripheral nerve terminals and immune system cells, this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a 52-week, open-label phase 3 trial, this compound showed a significant reduction from baseline in itch intensity scores at week 8 . The weekly mean scores showed a decline from treatment initiation, and this decline continued until week 58 .
Dosage Effects in Animal Models
In animal models of pain, this compound significantly inhibited acetic acid-, hindpaw incision- or chronic constriction injury-induced pain-related behaviors . The efficacy was comparable to CR845 at 15 min post-dosing . This compound had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 h post-drug in writhing test .
Metabolic Pathways
This compound is not metabolized to any appreciable extent and is not a substrate for cytochrome P450 enzymes . In healthy subjects, this compound was excreted primarily into urine with metabolites accounting for < 1% of the total dose .
Transport and Distribution
This compound is administered via bolus intravenous injection with each hemodialysis treatment . The mean volume of distribution of this compound is approximately 238 mL/kg . In subjects on hemodialysis, this compound total exposure was higher and plasma half-life was longer compared with subjects with intact renal function .
Subcellular Localization
This compound has low CNS penetration, with its physicochemical properties limiting its active transport and passive diffusion across membranes . This peripheral selectivity of this compound contributes to its effectiveness in treating pruritus associated with chronic kidney disease .
Méthodes De Préparation
Difélikefalin est synthétisé à partir d'un acide aminé pipéridine comme matière première. La synthèse implique le couplage de l'acide aminé pipéridine à un analogue de la D-lysine entièrement protégé dans des conditions de couplage peptidique EDCI/HOBt standard, ce qui donne un dipeptide entièrement protégé . La production industrielle de difélikefalin implique des conditions stériles, une filtration stérile et des tests d'endotoxines avant l'administration .
Analyse Des Réactions Chimiques
Difélikefalin subit un métabolisme minimal dans l'organisme, le composé parent représentant plus de 99 % de la circulation systémique . Il est principalement excrété inchangé par la bile et l'urine . Le composé ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans des conditions physiologiques .
Applications de la recherche scientifique
Difélikefalin a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est utilisé pour traiter le prurit associé à une maladie rénale chronique chez les patients en hémodialyse . Des études cliniques ont également évalué son efficacité dans le traitement du prurit associé à la dermatite atopique, à la névralgie parésthésique et à la cholangite biliaire primitive . De plus, l'activation sélective des récepteurs opioïdes kappa par le difélikefalin en fait un outil précieux pour étudier le rôle de ces récepteurs dans les voies de la douleur et des démangeaisons .
Mécanisme d'action
Difélikefalin exerce ses effets en activant sélectivement les récepteurs opioïdes kappa, qui sont impliqués dans l'inhibition des signaux de douleur et de démangeaisons . L'activation de ces récepteurs sur les terminaisons nerveuses périphériques inhibe les canaux ioniques responsables de l'activité nerveuse afférente, réduisant ainsi la transmission des signaux de douleur . De plus, l'activation des récepteurs opioïdes kappa sur les cellules du système immunitaire réduit la libération de médiateurs pro-inflammatoires, contribuant ainsi davantage à ses effets analgésiques et antiprurigineux .
Comparaison Avec Des Composés Similaires
Difélikefalin est unique par sa haute sélectivité pour les récepteurs opioïdes kappa et sa pénétration minimale du système nerveux central, ce qui réduit le risque d'effets secondaires centraux liés aux opioïdes . Des composés similaires comprennent d'autres agonistes du récepteur opioïde kappa tels que la nalfurine et l'asimadoline . La restriction périphérique et la haute sélectivité du difélikefalin le rendent particulièrement efficace pour traiter le prurit sans effets secondaires centraux importants .
Propriétés
IUPAC Name |
4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMNVWWHGCHHJJ-SKKKGAJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032896 | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1024828-77-0 | |
Record name | Difelikefalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFELIKEFALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.